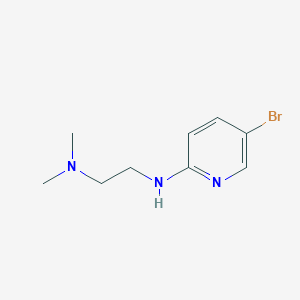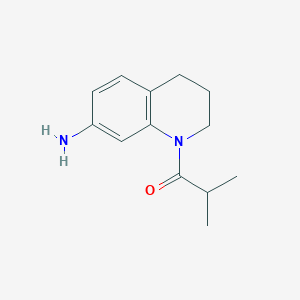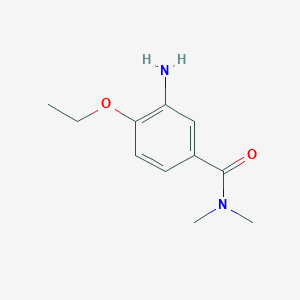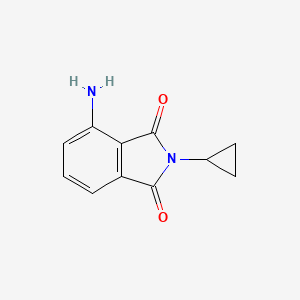
N1-(5-Bromo-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine
Overview
Description
N1-(5-Bromo-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine, also known as 5-Bromo-2-pyridinyl-N,N-dimethyl-1,2-ethanediamine or 5-Bromo-2-pyridinyl-N,N-dimethyl-1,2-ethanediamine, is an organic compound with a wide range of applications in scientific research. It is an amine derivative of bromopyridine, a heterocyclic compound that contains a nitrogen atom in its ring structure. The compound is used in a variety of laboratory experiments, including organic synthesis, drug delivery, and biochemistry.
Scientific Research Applications
Chemical Synthesis and Polymerization
- The compound has been utilized in the Mannich reaction with pyrrole and dimethylpyrrole, leading to the synthesis of compounds with potential applications in material science and polymer chemistry (Jana et al., 2019).
- It is involved in the synthesis of Zn(II) and Cu(II) complexes, showing promise in polymerization processes, particularly in the stereoselective ring-opening polymerization of rac-lactide to produce polylactide, indicating its role in catalyzing polymer formation (Kang et al., 2019).
- The compound contributes to the formation of cadmium(II) complexes with N,N′,X-tridentate X-substituted (X = N, O) 2-iminomethylpyridines, highlighting its role in the formation and structural determination of metal-organic frameworks and coordination complexes, which have a wide range of applications in catalysis, material science, and potentially in medical imaging and drug delivery (Lee et al., 2019).
Material Science and Ligand Chemistry
- The compound's derivatives are involved in the stabilization of copper peroxido complexes, indicating its relevance in the study of biochemical reactions, catalysis, and the development of new materials with unique oxidative properties (Würtele et al., 2010).
- It plays a role in forming coordination spheres of copper(II), which is crucial in understanding and developing metal-based drugs, catalysts, and materials with specific magnetic, electronic, and structural properties (Segl′a et al., 2000).
Miscellaneous Applications
- The compound is involved in the synthesis of Schiff base complexes for corrosion inhibition on mild steel, indicating its potential applications in materials protection and the development of corrosion-resistant coatings and materials (Das et al., 2017).
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c1-13(2)6-5-11-9-4-3-8(10)7-12-9/h3-4,7H,5-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNKVSIFLBFINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(morpholin-4-yl)ethyl]oxan-4-amine](/img/structure/B1372568.png)

![Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine](/img/structure/B1372570.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372571.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one](/img/structure/B1372572.png)

![4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1372574.png)
![2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid](/img/structure/B1372578.png)



![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1372585.png)

![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)